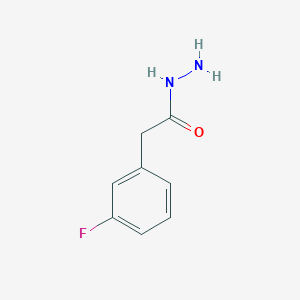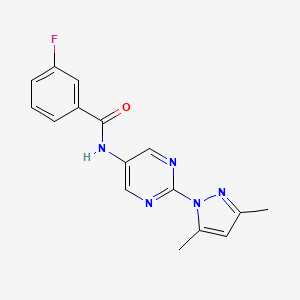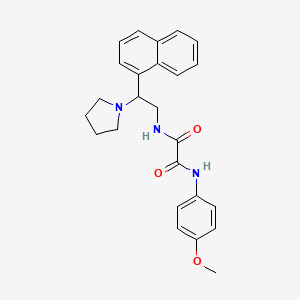
2-(3-Fluorophenyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluorophenyl)acetohydrazide is a chemical compound involved in various synthesis processes and chemical reactions, leading to the formation of numerous derivatives with significant biological and chemical properties. This compound serves as a foundational structure for synthesizing a broad range of chemical derivatives, displaying a variety of biological activities and chemical behaviors.
Synthesis Analysis
The synthesis of this compound derivatives often involves condensation reactions with various substituted aldehydes under elevated temperatures in methanol or by cyclization reactions of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide in acetic anhydride. These reactions generally proceed to completion within 8-10 hours under reflux conditions, without the need for any acid or base catalysts, yielding high product efficiency (Kawde et al., 2015; Jin et al., 2006).
Molecular Structure Analysis
Crystal and molecular structure analyses of this compound derivatives reveal configurations about the C=N bond being E and the presence of various substituents influencing the overall molecular conformation. The compounds often crystallize in specific systems, and their structures are confirmed using elemental analysis, IR, NMR, and sometimes X-ray crystallography (Quoc et al., 2019).
Chemical Reactions and Properties
This compound derivatives undergo various chemical reactions, leading to the formation of compounds with significant antiproliferative, antimicrobial, and other biological activities. These reactions include interactions with different substituted aldehydes and the synthesis of complex molecules exhibiting a wide range of chemical behaviors (Kawde et al., 2015).
Physical Properties Analysis
The physical properties of this compound derivatives, such as melting points, solubility, and crystal structure, are closely related to their molecular structure and the nature of substituents attached to the core molecule. These properties are essential for determining the compound's suitability for various applications and its behavior in different chemical environments.
Chemical Properties Analysis
The chemical properties of this compound derivatives, including reactivity, stability, and the ability to form hydrogen bonds, play a crucial role in their biological activity and chemical utility. These compounds exhibit a range of chemical behaviors, depending on their molecular structure and the presence of specific functional groups (Quoc et al., 2019; Jin et al., 2006).
Scientific Research Applications
Novel Sulindac Derivatives and Biological Activities
A study synthesized a series of N′-(substituted phenyl)-2-(1-(4-(methylsulfinyl) benzylidene)−5-fluoro-2-methyl-1H-inden-3-yl) acetohydrazide derivatives. These compounds exhibited potent antioxidant activity and were evaluated for various biological activities like analgesic, anti-inflammatory, and COX-2 inhibitory activities in animal models. The lead compound demonstrated significant anti-inflammatory and analgesic properties, along with notable gastric sparing activity. This compound also significantly downregulated liver tissue COX‐2 gene expression, pointing towards its potential therapeutic applications (Bhat et al., 2020).
Anticancer and Antimicrobial Applications
A series of 2-(5-fluoro-2-methyl-lH-inden-3-yl)acetohydrazide derivatives were prepared, showcasing antimicrobial activity. The study suggests the potential of these compounds in developing new antimicrobial agents, emphasizing their significant yield and the general nature of the reaction conditions for various substituted benzaldehyde (Kawde et al., 2015).
Optical Applications
In another study, three hydrazones were synthesized and their third-order nonlinear optical properties were investigated using a single beam z-scan technique. The results indicate the potential of these compounds for optical device applications such as optical limiters and optical switches, marking their significance in the field of photonics (Naseema et al., 2010).
Antifungal and Antioxidant Properties
Hydrazide-hydrazones and their corresponding 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles were synthesized and evaluated for antifungal activity. One compound showed the highest inhibitory activity against Candida albicans and was the most active against P. viticola. Additionally, the compounds were screened for anti-inflammatory, cytotoxic, and antioxidant activities, demonstrating potent activity in various assays (Koçyiğit-Kaymakçıoğlu et al., 2012).
Fluoride Sensing
Acylhydrazone derivatives were synthesized and characterized for their response towards different anions. The receptors exhibited a specific response towards fluoride ion, highlighting their application in anion sensing and recognition, which can be crucial in environmental monitoring and diagnostic applications (Jose et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The safety information suggests that personal protective equipment/face protection should be worn when handling this compound, and it should not get in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided .
Mechanism of Action
Target of Action
These receptors could be involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For example, some indole derivatives have been found to inhibit viral replication or inflammation .
Biochemical Pathways
Without specific information on “2-(3-Fluorophenyl)acetohydrazide”, it’s difficult to say which biochemical pathways it might affect. Indole derivatives can affect a variety of pathways, depending on their specific targets .
Result of Action
Similar compounds can have a variety of effects, depending on their targets and mode of action .
properties
IUPAC Name |
2-(3-fluorophenyl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c9-7-3-1-2-6(4-7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKYRKLTOUUAFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({[(Furan-2-yl)methyl]carbamoyl}methyl)piperidine-4-carboxamide](/img/structure/B2491376.png)

![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-fluorophenyl)acetamide](/img/structure/B2491380.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2491381.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2491382.png)
![2-(2-chlorophenoxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2491384.png)



![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)hexanamide](/img/structure/B2491388.png)

![3-allyl-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491393.png)

![5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2491396.png)